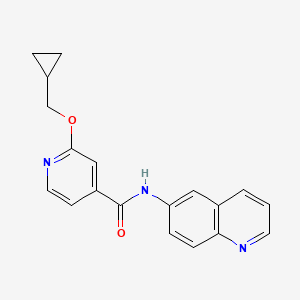

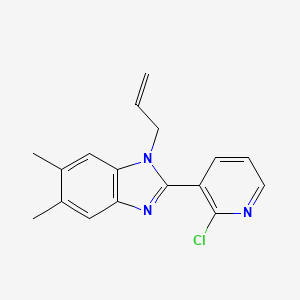

methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Benzofuran derivatives are found in natural products and synthetic compounds with a wide range of biological and pharmacological applications . They have received considerable attention due to their diverse biological activities, including antifungal, antimicrobial, and antioxidant properties .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves various chemical reactions. For instance, one study described the preparation of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, the corresponding ketoximes and thiosemicarbazones, ether derivatives of the ketoximes, and thiazoles derived from the thiosemicarbazones .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be confirmed using various spectroscopic techniques, such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can participate in [2+2] cycloreversion reactions, which have important biological implications in splitting the cyclobutane-type pyrimidine dimers in UV damaged DNA .Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis of benzofuran derivatives, including the compound , has been explored for their antimicrobial potential. Researchers have prepared cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, ketoximes, thiosemicarbazones, and ether derivatives. Some of these synthesized compounds have demonstrated activity against different microorganisms . Further studies could explore their efficacy against specific bacterial or fungal strains.

Cytotoxicity in Cancer Cells

Derivatives of benzofuran have been investigated for their cytotoxic effects on cancer cells. For instance, one compound—1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-n,n-dimethylpiperidin-4-amine—exhibited significant cytotoxic activity against head and neck cancer cells (SQ20B) with an IC50 value of 0.46 μM . This suggests potential applications in cancer therapy.

Anticancer Properties

Microwave-assisted synthesis of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds has been explored. These derivatives were evaluated for their anticancer activity against human ovarian cancer cells (A2780). Such investigations contribute to our understanding of the compound’s potential in cancer treatment .

Photochemical Energy Storage

The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes, which involves benzofuran derivatives, has implications in splitting cyclobutane-type pyrimidine dimers in UV-damaged DNA. Additionally, it may find applications in photochemical energy storage . Further research could explore this avenue.

Medicinal Chemistry

Benzofuran neolignans and nor-neolignans, found in various plants, exhibit diverse biological activities. These include insecticidal, fungicidal, antimicrobial, and antioxidant properties. The benzofuran ring system appears in many medicinally important compounds . Investigating the compound’s interactions with biological targets could yield valuable insights.

P450 Aromatase Inhibition

Benzofuran derivatives have been studied as potent non-steroidal reversible inhibitors of P450 aromatase . Understanding their mechanism of action and specificity could lead to applications in hormone-related disorders or cancer treatment.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives are emerging as a promising scaffold for the development of new therapeutic agents, especially in the field of antimicrobial therapy . Future research may focus on the design and synthesis of novel benzofuran derivatives with improved bioavailability and potent biological activities.

Propriétés

IUPAC Name |

methyl 3-[[2-(1-benzofuran-2-yl)-2-methoxyethyl]sulfamoyl]-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO7S/c1-25-16-9-8-14(20(22)27-3)11-19(16)29(23,24)21-12-18(26-2)17-10-13-6-4-5-7-15(13)28-17/h4-11,18,21H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXRMXRXOZSGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2560588.png)

![Oxiran-2-yl-[3-[3-(trifluoromethyl)phenyl]azetidin-1-yl]methanone](/img/structure/B2560590.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2560594.png)

![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/no-structure.png)

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2560600.png)

![1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide](/img/structure/B2560602.png)

![3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]propanenitrile](/img/structure/B2560606.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2560609.png)